2-(Dimethylamino)-2-phenylacetic acid

Übersicht

Beschreibung

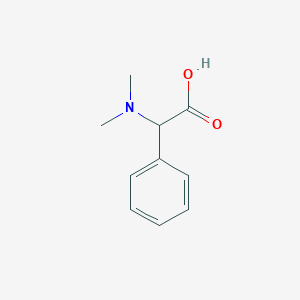

2-(Dimethylamino)-2-phenylacetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-2-phenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase

Mode of Action

The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a base, followed by hydrolysis. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol.

Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction may produce phenylethanol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)acetic acid: Similar in structure but lacks the phenyl group.

2-Phenylacetic acid: Similar in structure but lacks the dimethylamino group.

N,N-Dimethylglycine: Similar in structure but has a different arrangement of functional groups.

Uniqueness

2-(Dimethylamino)-2-phenylacetic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-(Dimethylamino)-2-phenylacetic acid, also known as diphenhydramine (DPH) acid, is an organic compound with significant biological activity, particularly in the pharmacological domain. This article explores its biological properties, mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- CAS Number : 14758-99-7

- Structure : The compound consists of a dimethylamino group attached to a phenylacetic acid backbone, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It exhibits properties such as:

- CNS Activity : Influences neurotransmitter systems, potentially modulating dopaminergic and adrenergic pathways.

- Receptor Binding : The compound may bind to specific receptors, leading to altered physiological responses. This interaction is facilitated through hydrogen bonding and hydrophobic interactions, which can modulate receptor activity and downstream signaling pathways .

Biological Activities

Research indicates several potential therapeutic applications for this compound:

- Neuropharmacology : Investigated for its effects on mood disorders and anxiety due to its CNS-modulating properties.

- Antihistaminic Effects : Similar to diphenhydramine, it may possess antihistamine activity, making it relevant in allergy treatments.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation in pain management contexts.

Pharmacological Studies

- A study highlighted the compound's ability to influence neurotransmitter levels in animal models, suggesting a role in managing conditions like depression and anxiety .

- Another investigation focused on its structural analogs, revealing that modifications could enhance or diminish its biological efficacy. For instance, certain derivatives exhibited improved binding affinity to specific receptors compared to the parent compound .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as dizziness and nausea, necessitating careful dosage considerations in therapeutic applications .

- Metabolic Pathways : Research on metabolism revealed that the compound is primarily metabolized via oxidative pathways involving enzymes like aldehyde dehydrogenase, which could influence its pharmacokinetics and efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of this compound along with their molecular formulas and notable features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methylamino)-2-phenylacetic acid | C₉H₁₁NO₂ | Lacks one methyl group; potential for different activity. |

| (R)-2-(Dimethylamino)-2-phenylacetic acid | C₁₀H₁₃NO₂ | Enantiomeric form; may exhibit different pharmacological properties. |

| 3-(Dimethylamino)-3-phenylpropanoic acid | C₁₁H₁₅NO₂ | Similar structure but different amine positioning; altered activity profile. |

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311293 | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14758-99-7 | |

| Record name | 14758-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.